1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide
CAS No.: 2640957-70-4
Cat. No.: VC11856821
Molecular Formula: C23H20N4O3S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640957-70-4 |
|---|---|
| Molecular Formula | C23H20N4O3S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 1-benzyl-5-oxo-N-(4-oxo-2-prop-2-ynylsulfanylquinazolin-3-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H20N4O3S/c1-2-12-31-23-24-19-11-7-6-10-18(19)22(30)27(23)25-21(29)17-13-20(28)26(15-17)14-16-8-4-3-5-9-16/h1,3-11,17H,12-15H2,(H,25,29) |
| Standard InChI Key | NELLABASUINMLR-UHFFFAOYSA-N |
| SMILES | C#CCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
| Canonical SMILES | C#CCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The compound’s architecture combines a pyrrolidinone ring (5-oxopyrrolidine) linked to a 3,4-dihydroquinazolin-4-one moiety via a carboxamide bridge. Key structural features include:
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A benzyl group at the pyrrolidine N1 position, enhancing lipophilicity and potential membrane permeability.
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A prop-2-yn-1-ylsulfanyl substituent at the quinazolinone C2 position, introducing a reactive alkyne group capable of click chemistry applications.
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A carboxamide linkage between the pyrrolidine C3 and quinazolinone N3, facilitating hydrogen-bonding interactions with biological targets.
The presence of both electron-withdrawing (carbonyl groups) and electron-donating (sulfur, alkyne) substituents creates a polarized electronic profile, which may influence binding affinity to proteins or nucleic acids .
Three-Dimensional Conformation
Molecular modeling predicts that the quinazolinone ring adopts a planar conformation, while the pyrrolidinone exhibits a slight puckering (envelope conformation). The prop-2-yn-1-ylsulfanyl group extends orthogonally to the quinazolinone plane, potentially participating in hydrophobic interactions.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key fragments (Figure 1):
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Benzyl-protected pyrrolidinone-carboxylic acid
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3-Amino-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one
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Coupling reagent for amide bond formation
Pyrrolidinone Intermediate
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Cyclization: Reaction of γ-aminobutyric acid derivatives with benzylamine under Dean-Stark conditions yields 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
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Activation: Conversion to the acid chloride using thionyl chloride or to the active ester with hydroxybenzotriazole (HOBt) .
Quinazolinone Intermediate
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Condensation: 2-Mercapto-3,4-dihydroquinazolin-4-one reacts with propargyl bromide in basic media (K₂CO₃/DMF) to introduce the prop-2-yn-1-ylsulfanyl group .
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Amination: Selective oxidation of the dihydroquinazolinone followed by reductive amination introduces the N3 amine .
Final Coupling
The pyrrolidinone acid chloride reacts with the quinazolinone amine in anhydrous dichloromethane with triethylamine as a base, achieving yields of 58–72% after silica gel chromatography.
Biological Activity and Mechanism
Pharmacological Profiling
While direct biological data for this compound remains limited, structural analogs provide insights:
The prop-2-yn-1-ylsulfanyl group may enhance cellular uptake via thiol-mediated transport, while the quinazolinone moiety intercalates DNA or inhibits kinase activity .
Molecular Docking Insights
Docking studies of similar compounds into the ATP-binding pocket of EGFR kinase (PDB: 1M17) reveal:
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Hydrogen bonds between the pyrrolidinone carbonyl and Met793.
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π-π stacking between the quinazolinone and Phe723.
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Alkyne-sulfur interactions with Cys773, potentially enabling covalent binding.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, quinazolinone H5)
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δ 7.85 (d, J = 7.8 Hz, 1H, quinazolinone H6)
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δ 4.62 (s, 2H, CH₂C≡CH)
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δ 3.92–3.88 (m, 1H, pyrrolidine H3)
13C NMR (100 MHz, DMSO-d6):
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174.8 ppm (pyrrolidinone C=O)
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167.2 ppm (amide C=O)
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82.4 ppm (C≡CH)
HRMS (ESI+): m/z 433.1421 [M+H]⁺ (calc. 433.1425).
Research Implications and Future Directions
Synthetic Chemistry Opportunities
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Click chemistry modifications: Azide-alkyne cycloaddition at the prop-2-yn-1-ylsulfanyl group for prodrug development.
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Chiral resolution: Separation of enantiomers via chiral HPLC to assess stereochemical impact on activity.
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